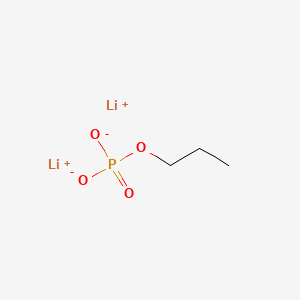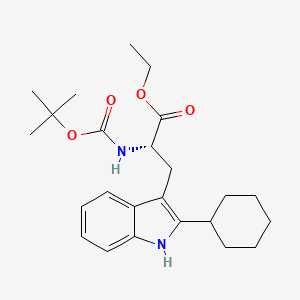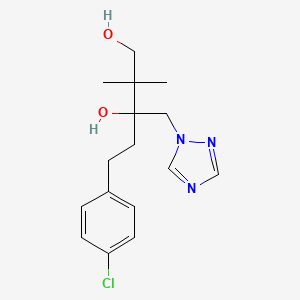
Hydroxytébuconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxytebuconazole is a derivative of Tebuconazole, which is a triazole fungicide . It is used agriculturally to treat plant pathogenic fungi . The chemical formula of Hydroxytebuconazole is C16H22ClN3O2 .
Molecular Structure Analysis
Tebuconazole, the parent compound of Hydroxytebuconazole, has been studied for its metabolic pathway in soil fungus Cunninghamella elegans . The structures of the metabolites were identified by gas chromatography-mass spectrometry (GC–MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
Applications De Recherche Scientifique
Fongicide agricole
L'hydroxytébuconazole est principalement utilisé comme fongicide en agriculture. Il est efficace pour lutter contre un large éventail de maladies fongiques des cultures, contribuant à la protection des ressources alimentaires en prévenant les pertes de récoltes. Des études ont démontré son efficacité dans la gestion des maladies des taches foliaires et son rôle dans les voies métaboliques des champignons du sol .
Destin environnemental et impact
La recherche sur le devenir environnemental de l'this compound examine sa persistance dans divers milieux tels que le sol et les plans d'eau. En raison de sa longue demi-vie, il existe un intérêt important à comprendre comment il se dégrade et l'impact potentiel qu'il peut avoir sur les écosystèmes .
Toxicologie et santé humaine
Le profil toxicologique de l'this compound est crucial pour évaluer sa sécurité pour l'homme. Des études impliquant des microsomes hépatiques humains ont exploré son métabolisme et ses effets énantiosélectifs potentiels, qui sont importants pour comprendre les risques pour la santé associés à l'exposition.
Chimie analytique
En chimie analytique, l'this compound sert d'étalon de référence pour quantifier les résidus dans divers échantillons, y compris l'urine, à l'aide de techniques chromatographiques. Cette application est essentielle pour surveiller les échantillons environnementaux et biologiques en vue d'une contamination .
Conformité réglementaire
L'this compound est soumis à des réglementations strictes en raison de son utilisation généralisée et de son impact environnemental potentiel. La recherche dans ce domaine vise à garantir que son application en agriculture est conforme aux normes de sécurité pour protéger la santé publique .
Études sur la perturbation endocrinienne
Le composé a été étudié pour sa capacité à interférer avec les enzymes du cytochrome P450, ce qui peut entraîner des effets de perturbation endocrinienne. Cette recherche est importante pour comprendre les implications plus larges de son utilisation sur la santé des mammifères .
Mécanisme D'action
Target of Action
Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide . The primary target of tebuconazole is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . By inhibiting this enzyme, tebuconazole disrupts the production of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Tebuconazole, and by extension hydroxytebuconazole, acts by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The interaction of the compound with its target enzyme results in the effective control of fungal pathogens in a range of vegetables, fruits, and crops .
Biochemical Pathways
The action of tebuconazole affects the sterol biosynthetic pathway in eukaryotes . By inhibiting the enzyme 14-α-demethylase, tebuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability in the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of hydroxytebuconazole involves its absorption, distribution, metabolism, and excretion (ADME). In a study involving human volunteers, peak excretion rates of hydroxytebuconazole were reached after 1.4 hours for oral administration and 21 hours for dermal administration . The mean elimination half-lives were 7.8 and 16 hours, respectively . These properties impact the bioavailability of the compound, with recoveries within 48 hours being 38% and 1% for oral and dermal administration, respectively .
Result of Action
The molecular and cellular effects of hydroxytebuconazole’s action primarily involve the disruption of the fungal cell membrane. By inhibiting the production of ergosterol, the compound causes instability and eventual rupture of the cell membrane, leading to cell death . This action results in the effective control of various fungal pathogens.
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydroxytebuconazole. For instance, the presence of other chemicals in the environment can affect the metabolism of tebuconazole . Additionally, factors such as temperature, pH, and moisture levels can influence the stability and efficacy of the compound.
Safety and Hazards
Though the U.S. Food and Drug Administration considers Tebuconazole to be safe for humans, it may still pose a risk . It is listed as a possible carcinogen in the United States Environmental Protection Agency Office of Pesticide Programs carcinogen list with a rating of C (possible carcinogen) . Its acute toxicity is moderate .
Analyse Biochimique
Biochemical Properties
Hydroxytebuconazole interacts with various enzymes and proteins. It is involved in the metabolism of tebuconazole, where cytochrome P450 (CYP) and flavin-dependent monooxygenase play a crucial role . The nature of these interactions involves hydroxylation and hydrolysis reactions .
Cellular Effects
The effects of Hydroxytebuconazole on cellular processes are not fully described. Its parent compound, tebuconazole, has been shown to interfere with CYP enzymes, leading to endocrine-disrupting effects
Molecular Mechanism
Tebuconazole, from which Hydroxytebuconazole is derived, acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes
Temporal Effects in Laboratory Settings
It has been observed that Hydroxytebuconazole is rapidly excreted into urine after oral exposure, and renal elimination is considerably slower after dermal exposure .
Metabolic Pathways
Hydroxytebuconazole is involved in the metabolism of tebuconazole, with the main metabolic pathways being hydroxylation and hydrolysis reactions . The enzymes cytochrome P450 (CYP) and flavin-dependent monooxygenase are implicated in this process .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2,10-21)16(22,9-20-12-18-11-19-20)8-7-13-3-5-14(17)6-4-13/h3-6,11-12,21-22H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHXEKXIIAQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891627 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212267-64-6 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main finding of the research paper regarding hydroxytebuconazole?
A1: The research paper uses in silico models to predict the potential ecotoxicological effects of various pesticides, including hydroxytebuconazole, on fish and crustaceans. The study suggests that hydroxytebuconazole, a metabolite of the fungicide tebuconazole, might pose a potential risk to these aquatic organisms [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
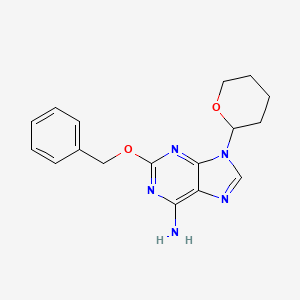

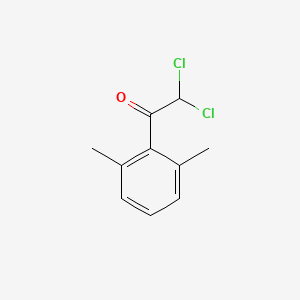
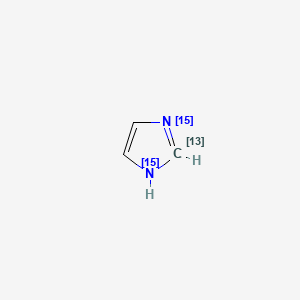
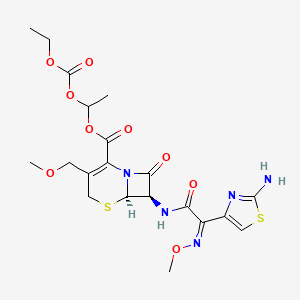
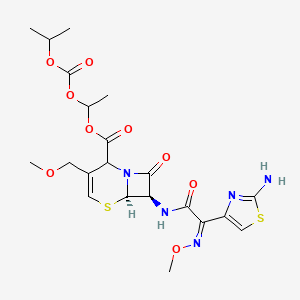
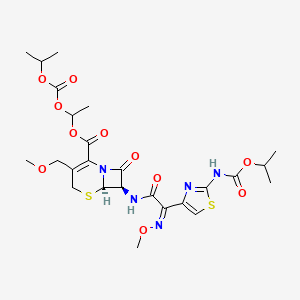
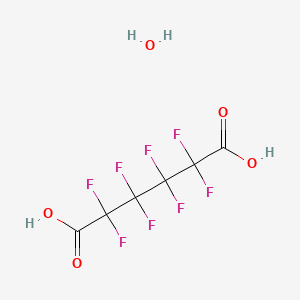
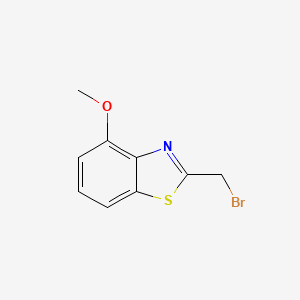
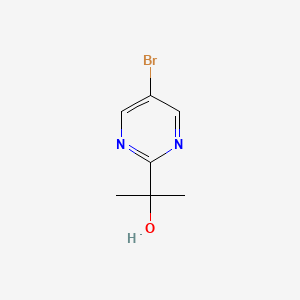
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid](/img/structure/B570208.png)
